Tetrahydropyran, 2-(11-iodoundecyloxy)-

Description

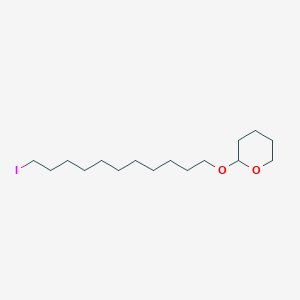

Tetrahydropyran, 2-(11-iodoundecyloxy)-, is a heterocyclic compound featuring a tetrahydropyran (THP) ring substituted with an 11-iodoundecyloxy chain. The THP moiety, a six-membered oxygen-containing ring, is structurally analogous to tetrahydrofuran (THF) but with enhanced stability due to its larger ring size and reduced ring strain.

This compound’s structural uniqueness lies in its combination of a rigid THP core and a flexible, iodinated alkyl chain, making it relevant in pharmaceutical chemistry (e.g., as a linker in prodrugs) and materials science (e.g., as a surfactant or liquid crystal precursor).

Properties

Molecular Formula |

C16H31IO2 |

|---|---|

Molecular Weight |

382.32 g/mol |

IUPAC Name |

2-(11-iodoundecoxy)oxane |

InChI |

InChI=1S/C16H31IO2/c17-13-9-6-4-2-1-3-5-7-10-14-18-16-12-8-11-15-19-16/h16H,1-15H2 |

InChI Key |

QEFHJPPSRZUPFG-UHFFFAOYSA-N |

Canonical SMILES |

C1CCOC(C1)OCCCCCCCCCCCI |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

- 2H-Pyran, tetrahydro-2-(11-pentadecynyloxy)- (CAS 89237-00-3) This compound replaces the iodoundecyloxy chain with a pentadecynyloxy group (a 15-carbon chain with a terminal alkyne). This makes it more suitable for polymer crosslinking than biomedical applications .

Tetrahydro-2-[(2S)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran (CAS 126456-78-8)

Here, the substituent is a branched alkyl chain with a phenylsulfonyl group. The sulfonyl group enhances electrophilicity and hydrogen-bond acceptor capacity, favoring interactions with biological targets. However, the bulky substituent may sterically hinder binding compared to the linear iodoundecyloxy chain .

Solvent Analogues

As shown in Table 7 (), THP is structurally similar to solvents like 2-methyltetrahydrofuran (MeTHF) and diethyl ether. Key differences include:

- THP : Higher boiling point (88°C vs. 80°C for THF) due to increased molecular weight and ring stability.

- MeTHF : Enhanced hydrophobicity from the methyl group, reducing water miscibility compared to THP.

- Diethyl ether : Lower polarity and weaker H-bond acceptance, limiting its utility in polar reaction systems.

The iodoundecyloxy chain in the target compound drastically alters these properties, increasing molecular weight (~326.45 g/mol vs. 86.13 g/mol for THP) and reducing volatility .

Data Tables

Table 1. Structural and Functional Comparison of THP Derivatives

Table 2. Solvent Properties Comparison (Adapted from )

| Solvent | Boiling Point (°C) | Polarity (ET30) | Water Miscibility |

|---|---|---|---|

| Tetrahydropyran (THP) | 88 | 0.45 | Partial |

| 2-Methyltetrahydrofuran | 80 | 0.48 | Low |

| Diethyl ether | 35 | 0.38 | Immiscible |

| THF | 66 | 0.58 | High |

Key Research Findings

Conformational Flexibility : The chair conformation of THP is less deformable than cyclohexane, but long alkyl chains (e.g., iodoundecyloxy) may induce ring puckering or axial-equatorial equilibria shifts, affecting reactivity .

Thermodynamic Properties : THP derivatives with long alkyl chains exhibit lower vapor pressure (e.g., 19.24 kPa at 314.15 K for pure THP) and higher thermal stability compared to shorter-chain analogues .

Biological Interactions: The iodine atom in 2-(11-iodoundecyloxy)-THP may enable halogen bonding with protein targets, a feature absent in non-halogenated analogues like 2-pentadecynyloxy-THP .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.